molecular formula C32H29N3O2 B12455724 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide

2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B12455724
M. Wt: 487.6 g/mol
InChI Key: JPSQXGCRLHOXFL-UHFFFAOYSA-N
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Description

2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, biology, and industrial applications .

Preparation Methods

The synthesis of 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific reaction conditions and reagents used can vary, but methanesulfonic acid (MsOH) under reflux in methanol (MeOH) is a common choice . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death.

Comparison with Similar Compounds

Similar compounds to 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide include other indole derivatives such as:

What sets this compound apart is its unique combination of the indole and carbazole moieties, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C32H29N3O2

Molecular Weight

487.6 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)acetamide

InChI

InChI=1S/C32H29N3O2/c1-3-35-30-12-8-7-11-25(30)28-17-23(13-16-31(28)35)34-32(36)19-26-21(2)33-29-15-14-24(18-27(26)29)37-20-22-9-5-4-6-10-22/h4-18,33H,3,19-20H2,1-2H3,(H,34,36)

InChI Key

JPSQXGCRLHOXFL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC3=C(NC4=C3C=C(C=C4)OCC5=CC=CC=C5)C)C6=CC=CC=C61

Origin of Product

United States

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